![molecular formula C10H12O5 B6264654 3,5-Dimethoxymandelic acid CAS No. 187752-49-4](/img/no-structure.png)
3,5-Dimethoxymandelic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3,5-dimethoxyphenyl)-2-hydroxyacetic acid, also known as DMHAA, is a small organic compound that has been studied for its potential applications in scientific research. It is a derivative of acetic acid, a common organic acid, and has the chemical formula C8H10O4. DMHAA is a colorless solid that is soluble in water and has a melting point of approximately 125°C. It has been used in various laboratory experiments, including studies of its synthesis, mechanism of action, and biochemical and physiological effects.
Wissenschaftliche Forschungsanwendungen
3,5-Dimethoxymandelic acid has a number of potential applications in scientific research. It has been studied for its potential use as an inhibitor of enzymes, such as proteases and kinases, which are involved in various cellular processes. It has also been studied for its potential use as an antifungal agent, as well as for its potential use in the treatment of cancer. Furthermore, it has been studied for its potential use as an antioxidant and for its potential anti-inflammatory properties.
Wirkmechanismus
The mechanism of action of 3,5-Dimethoxymandelic acid is not fully understood. However, it is believed to act as an inhibitor of enzymes, such as proteases and kinases, which are involved in various cellular processes. It is thought to do this by binding to the active site of the enzyme, which prevents the enzyme from performing its normal function. Furthermore, it is believed that this compound may also act as an antioxidant, which can protect cells from oxidative damage caused by free radicals.
Biochemical and Physiological Effects
This compound has been studied for its potential biochemical and physiological effects. It has been found to inhibit the activity of enzymes, such as proteases and kinases, which are involved in various cellular processes. Furthermore, it has been found to act as an antioxidant, which can protect cells from oxidative damage caused by free radicals. Additionally, it has been found to have anti-inflammatory properties, which can reduce inflammation and swelling in the body.
Vorteile Und Einschränkungen Für Laborexperimente
The use of 3,5-Dimethoxymandelic acid in laboratory experiments offers several advantages. It is a relatively inexpensive compound, making it readily available for use in experiments. Furthermore, it is soluble in water, making it easy to work with in aqueous solutions. Additionally, it is relatively stable and has a low toxicity, making it safe to use in experiments. However, there are some limitations to using this compound in laboratory experiments. It is not very soluble in organic solvents, making it difficult to work with in organic solutions. Furthermore, it is not very stable at high temperatures, making it difficult to use in experiments that require high temperatures.
Zukünftige Richtungen
There are a number of potential future directions for research into 3,5-Dimethoxymandelic acid. One potential direction is to further study its mechanism of action, in order to better understand how it works and how it can be used in various applications. Another potential direction is to study its potential applications in the treatment of diseases, such as cancer and inflammation. Additionally, further research could be done into its potential use as an antioxidant, in order to better understand how it can protect cells from oxidative damage. Finally, further research could be done into its potential use as an inhibitor of enzymes, in order to better understand how it can be used to regulate cellular processes.
Synthesemethoden
3,5-Dimethoxymandelic acid can be synthesized from 3,5-dimethoxyphenol, an aromatic compound, and acetic acid. The reaction involves the nucleophilic addition of the acetic acid to the 3,5-dimethoxyphenol to form this compound. This reaction can be catalyzed by an acid, such as hydrochloric acid, or by an enzyme, such as pyridoxal 5'-phosphate. The reaction is typically carried out at a temperature of 80-100°C and a pressure of 1-2 atm.
Eigenschaften
{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-(3,5-dimethoxyphenyl)-2-hydroxyacetic acid involves the conversion of 3,5-dimethoxybenzaldehyde to 2-(3,5-dimethoxyphenyl)acetic acid, followed by the oxidation of the latter to 2-(3,5-dimethoxyphenyl)-2-hydroxyacetic acid.", "Starting Materials": [ "3,5-dimethoxybenzaldehyde", "Methylmagnesium bromide", "Carbon dioxide", "Hydrochloric acid", "Sodium hydroxide", "Hydrogen peroxide" ], "Reaction": [ "Step 1: Formation of 2-(3,5-dimethoxyphenyl)acetic acid", "3,5-dimethoxybenzaldehyde is reacted with methylmagnesium bromide to form the corresponding alcohol.", "The alcohol is then oxidized with carbon dioxide and hydrochloric acid to form the carboxylic acid.", "Step 2: Oxidation to 2-(3,5-dimethoxyphenyl)-2-hydroxyacetic acid", "2-(3,5-dimethoxyphenyl)acetic acid is treated with sodium hydroxide and hydrogen peroxide to form the desired product, 2-(3,5-dimethoxyphenyl)-2-hydroxyacetic acid." ] } | |
CAS-Nummer |
187752-49-4 |
Molekularformel |
C10H12O5 |
Molekulargewicht |
212.20 g/mol |
IUPAC-Name |
2-(3,5-dimethoxyphenyl)-2-hydroxyacetic acid |
InChI |
InChI=1S/C10H12O5/c1-14-7-3-6(9(11)10(12)13)4-8(5-7)15-2/h3-5,9,11H,1-2H3,(H,12,13) |
InChI-Schlüssel |
WVZWBFAZRSHDQA-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC(=CC(=C1)C(C(=O)O)O)OC |
Reinheit |
95 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.